Himbadine M2 vs. M1 Subtype Selectivity: A 20-Fold Functional Advantage Over M1 Sites Compared to Methoctramine's Inverse Preference
Himbadine exhibits a 20-fold lower affinity for M1 binding sites relative to cardiac (M2) sites, a selectivity profile that is quantitatively superior and directionally opposite to that of methoctramine. In direct comparative functional and binding assays using rat tissues, methoctramine demonstrated 56-fold higher potency on the atrium (M2) than on the ileum (M3), but crucially, it showed higher affinity for M1 sites in the cerebral cortex than for M2 sites in the heart [1]. In contrast, himbadine's 20-fold M2-over-M1 selectivity was confirmed in the same study, establishing it as a more reliable and specific tool for distinguishing M1 from M2-mediated responses than methoctramine [1].
| Evidence Dimension | Binding Affinity Selectivity Ratio (M2 vs. M1) |
|---|---|
| Target Compound Data | 20-fold higher affinity for cardiac M2 sites compared to cortical M1 sites |
| Comparator Or Baseline | Methoctramine: Higher affinity for M1 sites than for cardiac M2 sites (specific fold-difference not provided but described as 'higher') |
| Quantified Difference | Himbadine has a 20-fold M2 > M1 selectivity; Methoctramine has an inverse M1 > M2 selectivity profile. |
| Conditions | Radioligand binding assays using [3H]-N-methyl scopolamine on rat heart (M2) and [3H]-pirenzepine on rat cerebral cortex (M1) membranes. |
Why This Matters
This quantifiable, opposite selectivity profile makes himbadine the superior choice for experiments requiring unambiguous M2-specific antagonism without confounding M1 activity.
- [1] Micheletti, R., Schiavone, A., & Giachetti, A. (1989). Functional and binding studies with muscarinic M2‐subtype selective antagonists. British Journal of Pharmacology, 98(1), 89-96. View Source
